molecular formula C11H12ClN5 B8628148 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-17-7

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine

Cat. No. B8628148
M. Wt: 249.70 g/mol
InChI Key: HPKTYMDQKLMUOX-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

To a solution of piperazine (7.0 g) in 1,4-dioxane (100 ml) was added a solution of crude 4,6-dichloro-pyrido[3,2-d]pyrimidine in 1,4-dioxane (50 ml). The resulting mixture was stirred at room temperature for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a methanol/dichloromethane mixture (in a ratio gradually ranging from 1:10 to 1:5), resulting in the pure title compound as a yellowish solid (3.1 g, yield 76%) which was characterized by its mass spectrum as follows: MS (m/z): 250.1 ([M+H]+, 100).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[C:9]2[N:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=2[N:11]=[CH:12][N:13]=1>O1CCOCC1>[N:1]1([C:8]2[C:9]3[N:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:10]=3[N:11]=[CH:12][N:13]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)C=CC(=N2)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCNCC1)C=1C2=C(N=CN1)C=CC(=N2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.